molecular formula C14H19ClN2 B12466616 (E)-4-chloro-N-cyclohexyl-N'-methylbenzenecarboximidamide

(E)-4-chloro-N-cyclohexyl-N'-methylbenzenecarboximidamide

Cat. No.: B12466616
M. Wt: 250.77 g/mol
InChI Key: JEFHYENZWTYYGT-UHFFFAOYSA-N
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Description

(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a chloro group attached to the benzene ring, a cyclohexyl group, and a methyl group attached to the carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-cyclohexylbenzenecarboximidamide
  • N-cyclohexyl-N’-methylbenzenecarboximidamide
  • 4-chloro-N-methylbenzenecarboximidamide

Uniqueness

(E)-4-chloro-N-cyclohexyl-N’-methylbenzenecarboximidamide is unique due to the presence of both cyclohexyl and methyl groups attached to the carboximidamide moiety, along with a chloro group on the benzene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C14H19ClN2/c1-16-14(11-7-9-12(15)10-8-11)17-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17)

InChI Key

JEFHYENZWTYYGT-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)Cl)NC2CCCCC2

Origin of Product

United States

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